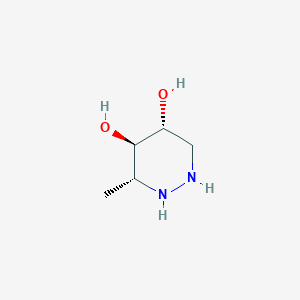
1-(5-Phenyl-1H-1,2,4-triazol-3-yl)pyrazolidine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Phenyl-1H-1,2,4-triazol-3-yl)pyrazolidine-3,5-dione is a heterocyclic compound that features a triazole ring fused with a pyrazolidine-3,5-dione moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Phenyl-1H-1,2,4-triazol-3-yl)pyrazolidine-3,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-phenyl-1H-1,2,4-triazole-3-carboxylic acid with hydrazine derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the pyrazolidine-3,5-dione ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Phenyl-1H-1,2,4-triazol-3-yl)pyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of catalysts.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.
Substitution: Amines or thiols in the presence of base catalysts like triethylamine (TEA) or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
1-(5-Phenyl-1H-1,2,4-triazol-3-yl)pyrazolidine-3,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antifungal, and antibacterial agent.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: Researchers study the compound’s interactions with enzymes and receptors to understand its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-(5-Phenyl-1H-1,2,4-triazol-3-yl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl: This compound shares a similar triazole ring but differs in the presence of an oxadiazole moiety.
5-(1-Phenyl-1H-1,2,3-triazol-4-yl)-1H-tetrazoles: These compounds have a tetrazole ring instead of a pyrazolidine-3,5-dione ring.
Uniqueness
1-(5-Phenyl-1H-1,2,4-triazol-3-yl)pyrazolidine-3,5-dione is unique due to its combination of a triazole ring with a pyrazolidine-3,5-dione moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
63011-84-7 |
|---|---|
Formule moléculaire |
C11H9N5O2 |
Poids moléculaire |
243.22 g/mol |
Nom IUPAC |
1-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C11H9N5O2/c17-8-6-9(18)16(15-8)11-12-10(13-14-11)7-4-2-1-3-5-7/h1-5H,6H2,(H,15,17)(H,12,13,14) |
Clé InChI |
WUZRNAFLKVSTSI-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NN(C1=O)C2=NNC(=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


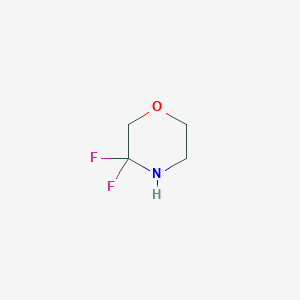
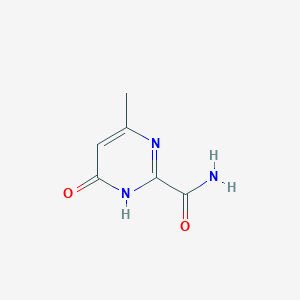
![4,4,5,5-Tetramethyl-2-(2-(3-(trifluoromethyl)benzyl)benzo[b]thiophen-7-yl)-1,3,2-dioxaborolane](/img/structure/B13109064.png)
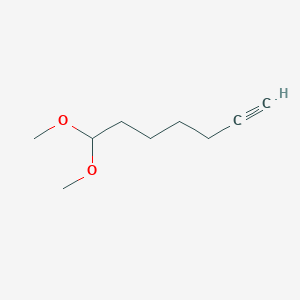
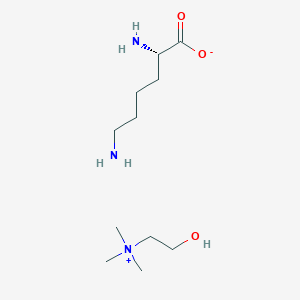

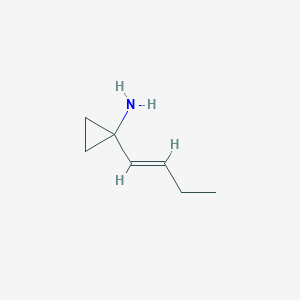

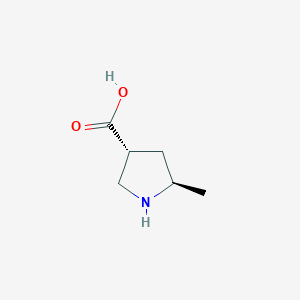
![7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13109102.png)

![(4-nitrophenyl)methyl (4R,5R,6R)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13109138.png)

